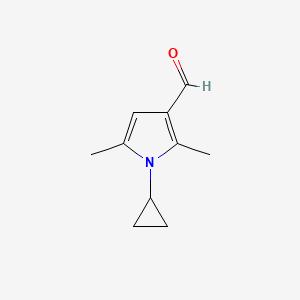
1-(4-Benzylpiperazin-1-yl)propan-1-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-(4-Benzylpiperazin-1-yl)propan-1-one derivatives involves multiple steps, including reductive amination and coupling reactions. A notable method described involves the reductive amination of ketones with different substituted aromatic aldehydes, using sodium cyanoborohydride in methanol. This process is followed by purification and characterization through IR, 1H NMR, 13C NMR, and mass spectroscopy, highlighting the compound's synthesis versatility and adaptability to modifications aimed at enhancing its biological activity (Mandala et al., 2013).
Molecular Structure Analysis
Molecular structure analysis of 1-(4-Benzylpiperazin-1-yl)propan-1-one and its derivatives is crucial for understanding their interaction with biological targets. Studies utilizing X-ray crystallography, TDDFT calculations, and molecular docking have provided insights into the conformations, electronic transitions, and binding mechanisms of these compounds. For instance, the conformational analysis and binding mode determination through molecular docking have been applied to understand the interactions with α1A-adrenoceptor, offering a foundation for better drug design based on the structural attributes of arylpiperazine derivatives (Xu et al., 2016).
Chemical Reactions and Properties
1-(4-Benzylpiperazin-1-yl)propan-1-one participates in various chemical reactions, including cycloadditions with alkynes and alkenes, leading to the formation of Δ4-isoxazolines and isoxazolidines. These reactions are indicative of the compound's versatility in synthetic chemistry, enabling the derivation of a range of compounds with potential biological activities (Bernotas & Adams, 1996).
Applications De Recherche Scientifique
1. Affinity Towards 5-HT1A Receptors
A study by Pessoa‐Mahana et al. (2012) synthesized derivatives of benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one and evaluated their affinity towards 5-HT1A receptors. The derivatives displayed micromolar affinity, indicating potential relevance in serotonin receptor-related research (Pessoa‐Mahana et al., 2012).
2. Antimicrobial Activity
Mandala et al. (2013) synthesized novel derivatives of 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one, showing significant antibacterial and antifungal activities. This study highlights the compound's potential in antimicrobial research (Mandala et al., 2013).
3. Binding Mechanism with α1A-Adrenoceptor
Xu et al. (2016) conducted a structural analysis of a related compound, highlighting its bioactivity against α1A-adrenoceptor. This work provides insights into drug design for highly selective antagonists (Xu et al., 2016).
4. Dual Action at 5-HT1A Serotonin Receptors
A study by Martínez-Esparza et al. (2001) explored the design of 1-aryl-3-(4-arylpiperazin-1-yl)propane derivatives, showing affinity at the 5-HT transporter and 5-HT1A receptors, indicating potential as antidepressants (Martínez-Esparza et al., 2001).
5. Development of Endocannabinoid Hydrolases Inhibitors
Morera et al. (2012) prepared derivatives acting on human fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), showing potential in the development of endocannabinoid system-targeting drugs (Morera et al., 2012).
6. Modulation of Nociceptive Signaling
A 2021 study by Romeo et al. explored benzylpiperazinyl derivatives as σ1 receptor ligands, showing potential in treating pain through modulation of nociceptive signaling (Romeo et al., 2021).
7. Novel Synthesis Methods for CNS Receptors
Beduerftig et al. (2001) described a novel synthesis method for derivatives targeting central nervous system receptors, indicating potential in CNS-related pharmacological research (Beduerftig et al., 2001).
8. Selective Ligands for Dopamine D(4) Receptors
Hodgetts et al. (2001) prepared a series of novel benzylpiperazin-1-yl benzodioxanes, identifying compounds with high affinity and selectivity for the D(4) dopamine receptor subtype (Hodgetts et al., 2001).
Safety and Hazards
The compound is classified under the GHS07 hazard class. It has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
1-(4-benzylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-2-14(17)16-10-8-15(9-11-16)12-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYIIOHRACFSVNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352844 | |
| Record name | 1-(4-benzylpiperazin-1-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Benzylpiperazin-1-yl)propan-1-one | |
CAS RN |
314728-80-8 | |
| Record name | 1-(4-benzylpiperazin-1-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-(4-Amino-phenyl)-benzo[de]isoquinoline-1,3-dione](/img/structure/B1269203.png)
![3-[(6-bromoquinazolin-4-yl)amino]propanoic Acid](/img/structure/B1269205.png)







![4,5-Dihydrooxazole-5-one, 4-[4-acetoxy-3-methoxybenzylidene]-2-phenyl-](/img/structure/B1269222.png)